N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiadiazole ring through the reaction of a thioamide with hydrazine, followed by cyclization with a suitable electrophile. The isoxazole ring can be introduced through a cycloaddition reaction involving a nitrile oxide and an alkene. The final step involves the coupling of the thiadiazole and isoxazole intermediates with a carboxamide group under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation can
Properties
Molecular Formula |
C15H14N4O2S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H14N4O2S2/c1-3-22-15-18-17-14(23-15)16-13(20)11-9(2)21-19-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,17,20) |
InChI Key |
DLXCXVUIOAWWHL-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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